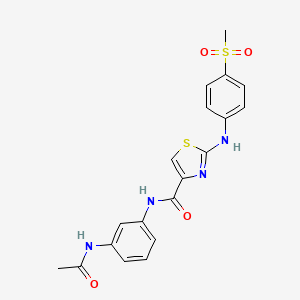

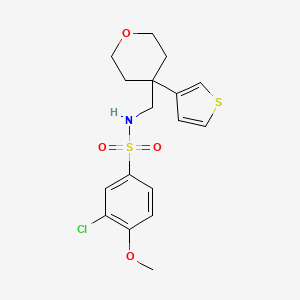

![molecular formula C23H21ClN4O4 B2706051 3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921574-36-9](/img/structure/B2706051.png)

3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a small molecular weight protein kinase inhibitor . It is used to block the activity of Src family kinases, which are the major group of non-receptor tyrosine kinases that trigger multiple cellular signaling pathways .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These compounds were created and evaluated in vitro for their antiproliferative activity against the NCI 60 human tumor cell line panel .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various pathways . It has been used in the creation of pyrazolo[3,4-d]pyrimidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Analgesic and Anti-Inflammatory Properties

A study detailed the synthesis of novel compounds, including derivatives related to the chemical , exhibiting significant analgesic and anti-inflammatory activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and were compared with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Activities

Another study synthesized and characterized compounds similar to 3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide. These compounds were evaluated for their antimicrobial and antioxidant activities, showing potential as bioactive agents (Gilava, Patel, Ram, & Chauhan, 2020).

Antiviral Activity and Structural Analysis

Research on similar pyrrolo[2,3-d]pyrimidines focused on antiviral activities against human cytomegalovirus and herpes simplex virus. The study emphasized the importance of specific substituents for antiviral efficacy, contributing to the understanding of structural-activity relationships in this class of compounds (Renau et al., 1996).

Antibacterial Properties

A study explored the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents. These compounds exhibited significant inhibition on bacterial and fungal growth, highlighting their potential as antibacterial agents (Akbari et al., 2008).

Cytotoxicity Against Cancer Cells

Research on pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the target compound, revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).

Mecanismo De Acción

This compound acts as a ligand for the aryl hydrocarbon receptor (AHR), an intracellular chemosensor that regulates xenobiotic metabolism, environmental stress responses, and immune functions . Upon ligand-dependent activation, the AHR translocates into the nucleus and dimerizes with the AHR nuclear translocator (ARNT) to modulate the expression of its target genes .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O4/c1-27-13-18(21(29)25-12-11-14-3-9-17(32-2)10-4-14)19-20(27)22(30)28(23(31)26-19)16-7-5-15(24)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEWDNDJHMGTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

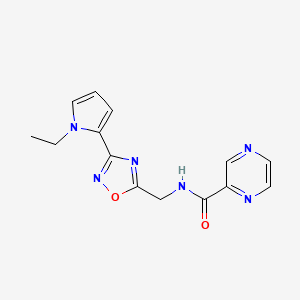

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

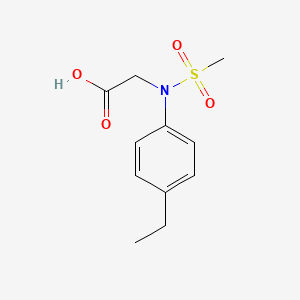

![Isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2705980.png)

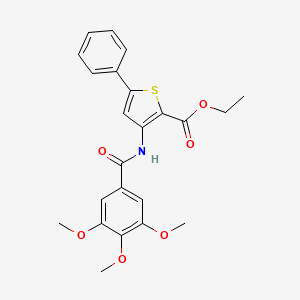

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)